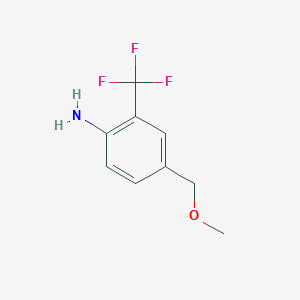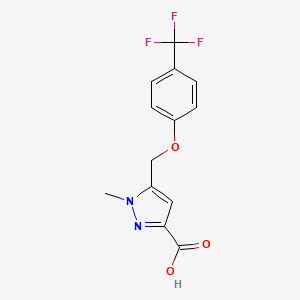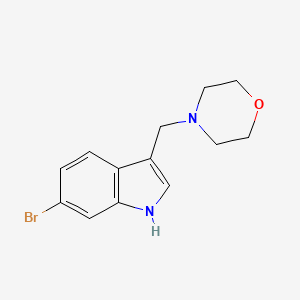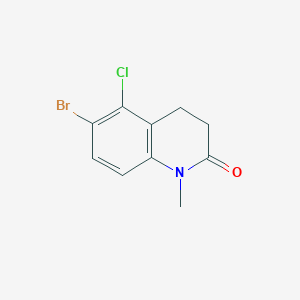
6-Bromo-5-chloro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-chloro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95% (6-BCQ) is an organic compound with a wide range of scientific applications. It has been used in a variety of applications in the fields of organic synthesis, biochemistry, and physiology. 6-BCQ has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cholinergic Drugs
This compound serves as an important intermediate in the synthesis of cholinergic drugs . These drugs are vital for treating gastrointestinal diseases by mimicking the action of acetylcholine, a neurotransmitter that is significant in promoting muscle contractions and other autonomic functions.
Modulators of mGluR5
The compound is utilized in the synthesis of oxazolidinone derivatives, which act as modulators of the mGluR5 (metabotropic glutamate receptor 5) . These modulators are crucial in the study of neurological disorders and have potential therapeutic applications in treating conditions such as anxiety, depression, and schizophrenia.
Antimicrobial Activity
Imidazole derivatives, which can be synthesized from this compound, show a broad range of antimicrobial activities. They are effective against bacteria, fungi, and protozoa, making them valuable in the development of new antibiotics and antifungal agents .
Anticancer Research
The compound’s derivatives exhibit antitumor properties, making them useful in cancer research. They can be used to develop new chemotherapeutic agents that target specific cancer cells without harming normal cells .
Cardiovascular Drug Development
Derivatives of this compound have been shown to possess antihypertensive and antiarrhythmic effects, which are beneficial in the development of drugs for cardiovascular diseases .
Neuropharmacological Applications
The compound is involved in the synthesis of drugs that have anticonvulsant, antidepressant, and antipsychotic properties. These applications are significant in the treatment of various neurological and psychiatric disorders .
Anti-inflammatory and Analgesic Agents
Due to its structural similarity to known anti-inflammatory compounds, this chemical can be used to synthesize new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics .
Gastrointestinal Therapeutics
The compound’s derivatives can be used to create drugs that treat gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome. They work by modulating the secretion of gastric acids or altering gut motility .
Eigenschaften
IUPAC Name |
6-bromo-5-chloro-1-methyl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c1-13-8-4-3-7(11)10(12)6(8)2-5-9(13)14/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIEQZZUJJZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-1-methyl-3,4-dihydroquinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

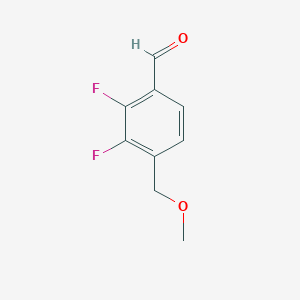

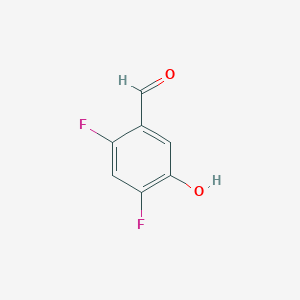

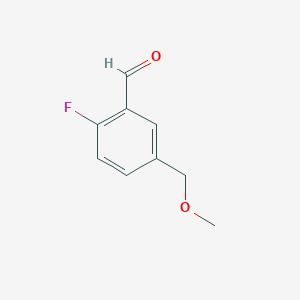

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

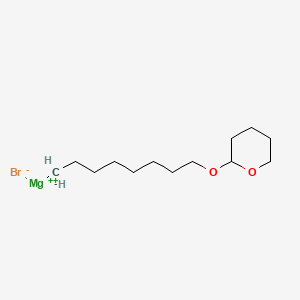
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)
